3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one
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Overview
Description
3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one is an organic compound with the molecular formula C14H20O3 It is characterized by the presence of hydroxy groups on both the phenyl ring and the octanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one typically involves the catalytic hydrogenation of the oxo group in the precursor compound. This process yields 1-(4-hydroxyphenyl)octane-1,3-diol and 1-(4-hydroxyphenyl)octan-3-ol, which can be further converted into benzyl ethers containing hydroxy groups, 1,3-diol fragments, or chlorine atoms in the side chain .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions include 1-(4-hydroxyphenyl)octane-1,3-diol, 1-(4-hydroxyphenyl)octan-3-ol, and various benzyl ethers .
Scientific Research Applications
3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of liquid crystalline compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one involves its interaction with molecular targets through its hydroxy groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxyphenyl)-2-octen-1-one: Contains an α,β-unsaturated ketone group.
3-Chloro-1-(4-hydroxyphenyl)octan-1-one: Contains a β-chloro ketone moiety.
Uniqueness
Its ability to form liquid crystalline compounds sets it apart from other similar compounds .
Properties
CAS No. |
848478-61-5 |
---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-hydroxy-1-(4-hydroxyphenyl)octan-1-one |
InChI |
InChI=1S/C14H20O3/c1-2-3-4-5-13(16)10-14(17)11-6-8-12(15)9-7-11/h6-9,13,15-16H,2-5,10H2,1H3 |
InChI Key |
AOVINOFKTJBJLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(=O)C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
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